1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a 1,2,3-triazole-carboxamide derivative featuring a thiophene moiety and a 4-(trifluoromethoxy)benzyl substituent.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-13-3-1-11(2-4-13)7-21-16(26)14-8-24(23-22-14)9-15(25)12-5-6-28-10-12/h1-6,8,10,15,25H,7,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAPSMPYQMIMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their roles as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this specific compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated notable activity against various pathogens:
- Antibacterial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar triazole structures have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole moiety is a well-established scaffold in antifungal agents. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The compound's structural analogs have been reported to inhibit fungal strains effectively .
Anticancer Activity
The triazole ring has been implicated in anticancer activity through various mechanisms:
- Mechanisms of Action : Compounds containing triazole rings have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, studies on related compounds suggest that they may inhibit key enzymes involved in cancer cell proliferation .
- Case Studies : In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cell lines such as breast and lung cancer cells. The specific compound may exhibit similar properties due to its structural features .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups : The presence of hydroxyl and trifluoromethoxy groups significantly influences the compound's interaction with biological targets. These groups can enhance solubility and bioavailability while also affecting binding affinity to enzymes or receptors .
- Comparative Analysis : A comparative analysis of related compounds reveals that modifications on the triazole ring or substituents can lead to variations in potency. For instance, compounds with electron-withdrawing groups tend to demonstrate enhanced antibacterial activity compared to those with electron-donating groups .
| Compound Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Triazole Derivative A | Effective against E. coli | Induces apoptosis in breast cancer cells |
| Triazole Derivative B | High efficacy against S. aureus | Inhibits lung cancer cell proliferation |
| 1-Hydroxy Triazole | Moderate activity against fungi | Promotes cell cycle arrest in leukemia cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide (Compound A, )
- Core Structure : 1,2,4-Triazole-carboxamide.
- Substituents :
- Aryl Group : 4-(Difluoromethoxy)phenyl at position 1 of the triazole.
- Benzyl Group : 2,3-Dimethylphenyl attached via the carboxamide.
- Key Structural Differences vs. Target Compound :
- The triazole ring isomer (1,2,4-triazole vs. 1,2,3-triazole).
- Presence of difluoromethoxy (vs. trifluoromethoxy) and dimethyl (vs. benzyl) groups.
- Crystallographic Data :
1-(2-Hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide (Compound B, )
- Core Structure : 1,2,4-Triazole-carboxamide.
- Substituents :
- Hydroxyethyl Group : 2-Hydroxy-2-phenylethyl at position 1 of the triazole.
- Benzyl Group : 2-Phenylethyl attached via the carboxamide.
- Key Differences :
- Lack of thiophene or fluorinated substituents.
Research Findings and Discussion
- Fluorinated Substituents : The trifluoromethoxy group in the target compound enhances metabolic stability and lipophilicity compared to difluoromethoxy in Compound A, which could improve blood-brain barrier penetration for CNS-targeted applications .
- Thiophene vs. Phenyl : The thiophene moiety in the target compound may engage in π-π stacking interactions distinct from phenyl groups in analogues, influencing target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
